molecular formula C11H11NO2 B3059228 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole CAS No. 95849-35-7

5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole

Cat. No.: B3059228
CAS No.: 95849-35-7
M. Wt: 189.21 g/mol
InChI Key: RPRANYVNLYWRGO-UHFFFAOYSA-N
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Description

5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole is a chemical compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . This compound is characterized by a benzo[1,3]dioxole ring fused to a dihydropyrrole ring, making it a unique structure in the realm of organic chemistry.

Chemical Reactions Analysis

5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzo[1,3]dioxole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h3-4,6H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRANYVNLYWRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474704
Record name 5-BENZO[1,3]DIOXOL-5-YL-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95849-35-7
Record name 5-BENZO[1,3]DIOXOL-5-YL-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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